molecular formula C10H14NO3P B14553241 1,3,2-Benzodioxaphosphol-2-amine, N,N-diethyl-, 2-oxide CAS No. 62147-92-6

1,3,2-Benzodioxaphosphol-2-amine, N,N-diethyl-, 2-oxide

Cat. No.: B14553241
CAS No.: 62147-92-6
M. Wt: 227.20 g/mol
InChI Key: OIZNSORGRVDKDI-UHFFFAOYSA-N
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Description

1,3,2-Benzodioxaphosphol-2-amine, N,N-diethyl-, 2-oxide is a complex organic compound with a unique structure that includes a five-membered ring containing phosphorus, oxygen, and nitrogen atoms. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,2-Benzodioxaphosphol-2-amine, N,N-diethyl-, 2-oxide typically involves the reaction of diethylamine with a phosphorus-containing precursor. One common method involves the use of 2-chloro-1,3,2-dioxaphospholane-2-oxide as a starting material. The reaction is carried out under controlled conditions, often in the presence of a base to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

1,3,2-Benzodioxaphosphol-2-amine, N,N-diethyl-, 2-oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state products.

    Reduction: Reduction reactions can convert it to lower oxidation state derivatives.

    Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphoric acid derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

1,3,2-Benzodioxaphosphol-2-amine, N,N-diethyl-, 2-oxide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,3,2-Benzodioxaphosphol-2-amine, N,N-diethyl-, 2-oxide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other phosphorus-containing heterocycles such as:

  • 1,3,2-Dioxaphospholan-2-amine, N,N-dimethyl-, 2-oxide
  • 2-Chloro-1,3,2-dioxaphospholane-2-oxide

Uniqueness

1,3,2-Benzodioxaphosphol-2-amine, N,N-diethyl-, 2-oxide is unique due to its specific structure and functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

62147-92-6

Molecular Formula

C10H14NO3P

Molecular Weight

227.20 g/mol

IUPAC Name

N,N-diethyl-2-oxo-1,3,2λ5-benzodioxaphosphol-2-amine

InChI

InChI=1S/C10H14NO3P/c1-3-11(4-2)15(12)13-9-7-5-6-8-10(9)14-15/h5-8H,3-4H2,1-2H3

InChI Key

OIZNSORGRVDKDI-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)P1(=O)OC2=CC=CC=C2O1

Origin of Product

United States

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